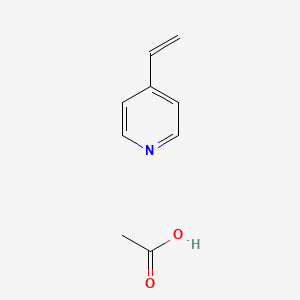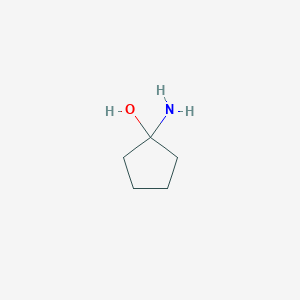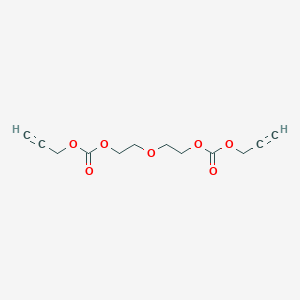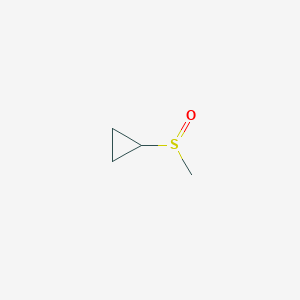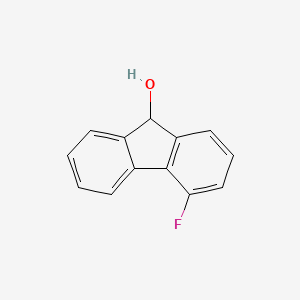
4-Fluoro-9h-fluoren-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-9h-fluoren-9-ol is an organic compound with the molecular formula C13H9FO It is a derivative of fluorene, where a fluorine atom is substituted at the 4th position and a hydroxyl group is attached to the 9th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-9h-fluoren-9-ol typically involves the following steps:
Hydroxylation: The hydroxyl group can be introduced at the 9th position through oxidation of the corresponding 9-fluorenyl intermediate. This can be done using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in the presence of an acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-9h-fluoren-9-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in the formation of 4-Fluoro-9-fluorenone.
Reduction: The compound can be reduced to form 4-Fluoro-9h-fluorene by removing the hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: 4-Fluoro-9-fluorenone.
Reduction: 4-Fluoro-9h-fluorene.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluoro-9h-fluoren-9-ol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates with various biological activities.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated organic molecules on biological systems.
Mécanisme D'action
The mechanism of action of 4-Fluoro-9h-fluoren-9-ol involves its interaction with molecular targets and pathways in biological systems. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the fluorine atom enhances its lipophilicity, allowing it to penetrate cell membranes more easily. This compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Fluoren-9-ol: The non-fluorinated analog of 4-Fluoro-9h-fluoren-9-ol, which lacks the fluorine atom at the 4th position.
4-Chloro-9h-fluoren-9-ol: A similar compound where the fluorine atom is replaced with a chlorine atom.
4-Bromo-9h-fluoren-9-ol: A similar compound where the fluorine atom is replaced with a bromine atom.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability, lipophilicity, and reactivity compared to its non-fluorinated analogs. The fluorine atom also influences the compound’s biological activity, making it a valuable molecule in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
73058-52-3 |
|---|---|
Formule moléculaire |
C13H9FO |
Poids moléculaire |
200.21 g/mol |
Nom IUPAC |
4-fluoro-9H-fluoren-9-ol |
InChI |
InChI=1S/C13H9FO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7,13,15H |
Clé InChI |
YXLVWEAKWLCVRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=C2C(=CC=C3)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


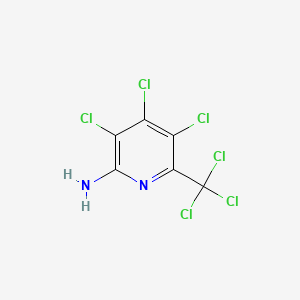
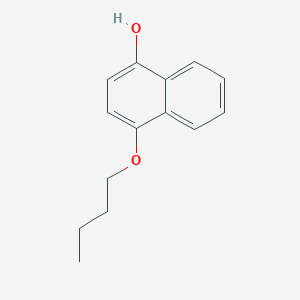
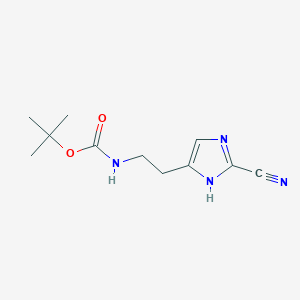
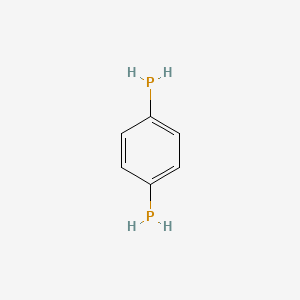
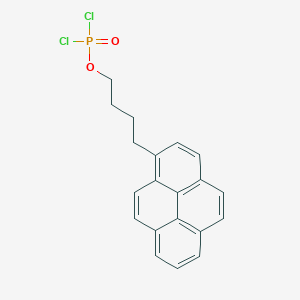

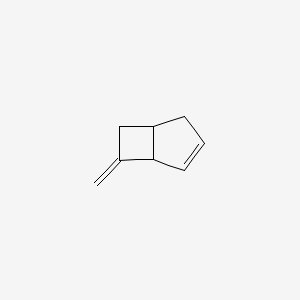
![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide](/img/structure/B14450224.png)

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(2-hydroxyethylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450233.png)
